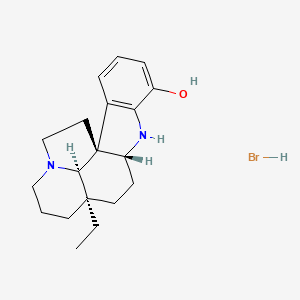
Diethenyl-oxo-tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two ethenyl groups attached to a tin-oxygen core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethenyl-oxo-tin can be synthesized through the reaction of divinyltin dichloride with water under controlled conditions . The reaction typically involves the hydrolysis of divinyltin dichloride, leading to the formation of this compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis of divinyltin dichloride in a controlled environment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethenyl-oxo-tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are the primary products.
Reduction: Lower oxidation state tin compounds, such as tin(II) chloride.
Substitution: Various substituted organotin compounds, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diethenyl-oxo-tin has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Mecanismo De Acción
The mechanism of action of diethenyl-oxo-tin involves its interaction with molecular targets through its tin-oxygen core and ethenyl groups. The compound can form coordination complexes with various biomolecules, influencing their structure and function. In photolithography, this compound acts as a photoresist by undergoing photochemical reactions upon exposure to ultraviolet light, leading to changes in solubility and enabling pattern formation .
Comparación Con Compuestos Similares
Similar Compounds
Divinyltin oxide: Similar structure but different reactivity and applications.
Tin oxides (SnO₂): Common oxidation products with distinct properties.
Organotin halides: Compounds with halogen substituents instead of ethenyl groups.
Uniqueness
Diethenyl-oxo-tin is unique due to its specific combination of ethenyl groups and a tin-oxygen core, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
4782-25-6 |
|---|---|
Fórmula molecular |
C4H6OSn |
Peso molecular |
188.80 g/mol |
Nombre IUPAC |
bis(ethenyl)-oxotin |
InChI |
InChI=1S/2C2H3.O.Sn/c2*1-2;;/h2*1H,2H2;; |
Clave InChI |
WBOCPDCTPPPPLR-UHFFFAOYSA-N |
SMILES canónico |
C=C[Sn](=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)




![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)

![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)




